Target Engagement Selectivity: MPO Inhibition Relative to CYP3A4 and TPO
3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine demonstrates an IC₅₀ of 72 nM against recombinant human MPO . In the same curated dataset from Bristol Myers Squibb, this compound shows an IC₅₀ of 12,000 nM against CYP3A4 and 50,000 nM against thyroid peroxidase (TPO) . This translates to an internal selectivity window of >165-fold over CYP3A4 and >690-fold over TPO.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity profile |
|---|---|
| Target Compound Data | MPO IC₅₀ = 72 nM; CYP3A4 IC₅₀ = 12,000 nM; TPO IC₅₀ = 50,000 nM |
| Comparator Or Baseline | Internal comparators: CYP3A4 and TPO within the same compound profile |
| Quantified Difference | >165-fold selectivity over CYP3A4; >690-fold selectivity over TPO |
| Conditions | Recombinant human enzymes; MPO assay with 120 mM NaCl and aminophenyl fluorescein readout; CYP3A4 and TPO assays as curated by ChEMBL |
Why This Matters
This selectivity profile, derived from a single curated dataset, is critical for researchers aiming to avoid confounding off-target pharmacology, particularly CYP3A4-mediated metabolism or thyroid peroxidase interference, which is a known liability of other MPO inhibitors.
- [1] BindingDB. BDBM50554045 / CHEMBL4800005. Enzyme Inhibition Constant Data: Myeloperoxidase (Human). IC₅₀ = 72 nM; CYP3A4 IC₅₀ = 12,000 nM; TPO IC₅₀ = 50,000 nM. View Source
